

solubility of 1-Methyl-1-vinylcyclohexane in organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Methyl-1-vinylcyclohexane

Cat. No.: B15232484

[Get Quote](#)

An In-depth Technical Guide on the Solubility of **1-Methyl-1-vinylcyclohexane** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of **1-Methyl-1-vinylcyclohexane** in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on the principles of its solubility based on its chemical structure, predictive assessments, and detailed experimental protocols for determining its solubility.

Introduction to 1-Methyl-1-vinylcyclohexane

1-Methyl-1-vinylcyclohexane is a nonpolar hydrocarbon. Its structure, consisting of a cyclohexane ring with methyl and vinyl substituents, dictates its solubility behavior. Following the principle of "like dissolves like," it is expected to be soluble in nonpolar organic solvents and insoluble in polar solvents such as water.^{[1][2][3][4][5][6]} Alkenes, like **1-Methyl-1-vinylcyclohexane**, are generally soluble in most nonpolar organic solvents.^[2]

Predicted Solubility Profile

In the absence of specific experimental data, the solubility of **1-Methyl-1-vinylcyclohexane** can be predicted based on the polarity of common organic solvents. The following table summarizes the expected qualitative solubility.

Solvent Name	Polarity	Predicted Solubility of 1-Methyl-1-vinylcyclohexane
Nonpolar Solvents		
Hexane	Nonpolar	Highly Soluble / Miscible
Heptane	Nonpolar	Highly Soluble / Miscible
Cyclohexane	Nonpolar	Highly Soluble / Miscible
Toluene	Nonpolar	Highly Soluble / Miscible
Benzene	Nonpolar	Highly Soluble / Miscible
Diethyl Ether	Nonpolar	Soluble
Carbon Tetrachloride	Nonpolar	Soluble
Polar Aprotic Solvents		
Acetone	Polar Aprotic	Sparingly Soluble to Insoluble
Ethyl Acetate	Polar Aprotic	Sparingly Soluble
Acetonitrile	Polar Aprotic	Insoluble
Dimethylformamide (DMF)	Polar Aprotic	Insoluble
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Insoluble
Polar Protic Solvents		
Methanol	Polar Protic	Insoluble
Ethanol	Polar Protic	Insoluble
Isopropanol	Polar Protic	Insoluble
Water	Polar Protic	Insoluble

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a liquid solute, such as **1-Methyl-1-vinylcyclohexane**, in a liquid organic solvent. This method is based on the

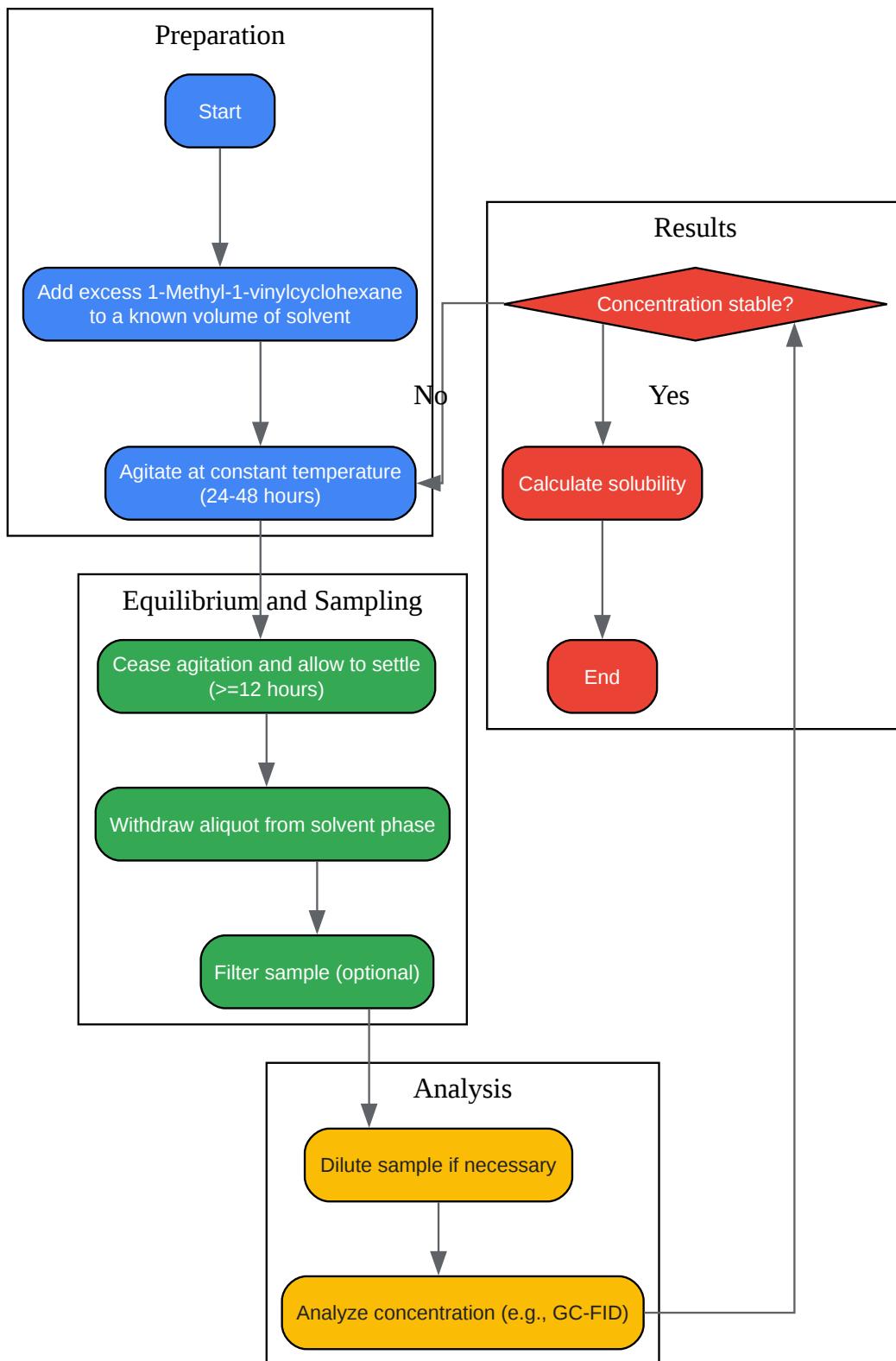
principle of reaching equilibrium saturation and then quantifying the concentration of the solute.

Objective: To determine the quantitative solubility of **1-Methyl-1-vinylcyclohexane** in a selected organic solvent at a specific temperature.

Materials:

- **1-Methyl-1-vinylcyclohexane** (solute)
- Selected organic solvent (e.g., hexane, toluene, etc.)
- Thermostatically controlled shaker or magnetic stirrer with a hot plate
- Calibrated analytical balance
- Volumetric flasks and pipettes
- Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument
- Syringes and filters

Procedure:


- Preparation of the Saturated Solution:
 - Add an excess amount of **1-Methyl-1-vinylcyclohexane** to a known volume of the organic solvent in a sealed container. The presence of a separate phase of the solute ensures that the solution is saturated.
 - Place the container in a thermostatically controlled shaker or on a magnetic stirrer at the desired temperature (e.g., 25 °C).
 - Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
- Equilibrium Confirmation:

- After the initial equilibration period, cease agitation and allow the mixture to stand for at least 12 hours at the constant temperature to allow for phase separation.
- Carefully take a small aliquot from the solvent phase, ensuring no undissolved solute is transferred.
- Analyze the concentration of **1-Methyl-1-vinylcyclohexane** in the aliquot using a pre-calibrated analytical method (e.g., GC-FID).
- Repeat the process of agitation, settling, and analysis until consecutive measurements show no significant change in concentration, confirming that equilibrium has been reached.

- Sample Analysis:
 - Once equilibrium is confirmed, carefully withdraw a precise volume of the saturated solvent phase. It is crucial to avoid any contamination from the undissolved solute phase. Filtration through a solvent-compatible syringe filter may be necessary.
 - Dilute the sample with a known volume of the pure solvent to bring the concentration within the linear range of the analytical instrument.
 - Analyze the diluted sample using the calibrated analytical method to determine the concentration of **1-Methyl-1-vinylcyclohexane**.
- Data Calculation and Reporting:
 - Calculate the concentration of **1-Methyl-1-vinylcyclohexane** in the original saturated solution, taking into account the dilution factor.
 - Express the solubility in appropriate units, such as grams per 100 mL of solvent (g/100 mL) or moles per liter (mol/L).
 - The experiment should be repeated at least three times to ensure the reproducibility of the results.

Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of **1-Methyl-1-vinylcyclohexane**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining solubility.

Caption: Logical relationship of solubility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Khan Academy [khanacademy.org]
- 2. Physical Properties of Alkenes | OpenOChem Learn [learn.openochem.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 13.3 Physical Properties of Alkenes | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- To cite this document: BenchChem. [solubility of 1-Methyl-1-vinylcyclohexane in organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15232484#solubility-of-1-methyl-1-vinylcyclohexane-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com